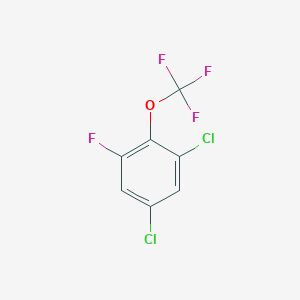

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene

Description

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene (CAS: 1806351-27-8) is a halogenated aromatic compound with the molecular formula C₇H₂Cl₂F₄O and a molecular weight of 248.99 g/mol. Its structure features two chlorine atoms at the 1- and 5-positions, a fluorine atom at the 3-position, and a trifluoromethoxy (-OCF₃) group at the 2-position . However, key physicochemical properties such as melting point, boiling point, and density remain unreported in available literature .

Properties

IUPAC Name |

1,5-dichloro-3-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDLVBMUUAWHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethoxy groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.

Agrochemicals: It is used in the synthesis of pesticides and herbicides.

Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. In agrochemicals, it may disrupt the metabolic processes of pests or weeds. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Reactivity

Target Compound: 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene

- Substituents : Cl (1,5), F (3), -OCF₃ (2).

- Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing (-I effect), while chlorine and fluorine add further electron withdrawal, directing electrophilic substitution to specific positions.

Comparative Compounds:

a) 1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)

- Substituents : Br (1), -OCF₃ (3).

- The absence of multiple halogens reduces steric hindrance compared to the target compound. Applications include intermediates in natural product synthesis .

b) 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Substituents : Br (1), -OCF₃ (4).

- Key Differences : Positional isomerism of the -OCF₃ group influences reactivity. Boiling point (153–155°C) and density (1.62 g/cm³) are documented, unlike the target compound .

c) 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8)

- Substituents: Cl (1,5), -OCH₃ (3), -NO₂ (2).

- Key Differences: The nitro group (-NO₂) is a stronger electron-withdrawing group than -OCF₃, significantly deactivating the ring. Methoxy (-OCH₃) is electron-donating (+M effect), contrasting with fluorine’s -I effect. This compound is restricted to R&D use due to safety concerns .

Molecular and Functional Group Comparisons

| Property | Target Compound | 1-Bromo-3-(trifluoromethoxy)benzene | 1,5-Dichloro-3-Methoxy-2-nitrobenzene |

|---|---|---|---|

| Molecular Formula | C₇H₂Cl₂F₄O | C₇H₄BrF₃O | C₇H₅Cl₂NO₃ |

| Molecular Weight (g/mol) | 248.99 | 241.00 | 222.03 |

| Key Functional Groups | -Cl, -F, -OCF₃ | -Br, -OCF₃ | -Cl, -OCH₃, -NO₂ |

| Applications | Undocumented (potential R&D) | Natural product synthesis | R&D only (no medicinal/household use) |

Biological Activity

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities that have garnered research interest. Its unique structure, featuring multiple halogen substituents, suggests various mechanisms of action, particularly in the context of cancer biology and other therapeutic areas.

- Chemical Formula : C8H2Cl2F4O

- CAS Number : 1806351-27-8

- Molecular Weight : 256.00 g/mol

- Boiling Point : Not specified in available literature.

Cytotoxicity

Research indicates that compounds similar to 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxic activity of related compounds against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC50 values often below 10 µM, indicating potent activity in comparison to standard chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Activity Comparison |

|---|---|---|

| SW480 | ≤ 10 | Highly cytotoxic |

| SW620 | ≤ 10 | Highly cytotoxic |

| PC3 | ≤ 10 | Highly cytotoxic |

| K-562 | ≤ 10 | Highly cytotoxic |

The mechanisms underlying the cytotoxicity of halogenated compounds often involve:

- Induction of Apoptosis : Flow cytometry studies have demonstrated that these compounds can induce late apoptosis in cancer cells, significantly reducing cell viability .

- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression, such as ABL kinase in chronic myeloid leukemia cells .

Selectivity and Safety

Studies have suggested that these compounds exhibit favorable selectivity towards cancer cells over normal cells. For instance, a derivative showed a significant reduction in cancer cell numbers while sparing normal HaCaT cells . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies

- Cytotoxic Activity Against Colon Cancer :

- Impact on Prostate Cancer :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene?

- Answer : A common approach involves halogenation and trifluoromethoxy group introduction. For example, brominated intermediates (e.g., 1-Bromo-3-(trifluoromethoxy)benzene, CAS 2252-44-0) can undergo nucleophilic aromatic substitution with chlorine/fluorine sources . Alternatively, hydrogenolysis of pre-functionalized analogs (e.g., 4-chloro-1-(trifluoromethoxy)benzene) may be adapted, as demonstrated for related trifluoromethoxybenzene derivatives . Reaction optimization should prioritize temperature control (e.g., 75–120°C) and inert atmospheres to avoid side reactions .

Q. How can structural characterization resolve ambiguities in halogen positioning?

- Answer : Combine <sup>19</sup>F NMR and X-ray crystallography to distinguish between isomers. For instance, <sup>19</sup>F NMR chemical shifts for trifluoromethoxy groups typically appear at δ −55 to −60 ppm, while fluorine substituents in ortho positions exhibit distinct splitting patterns . Confirmation via crystallography is critical, as seen in gas-phase conformational studies of (trifluoromethoxy)benzene derivatives .

Q. What safety protocols are essential for handling this compound?

- Answer : Follow SDS guidelines for halogenated aromatics: use fume hoods, nitrile gloves, and eye protection. Toxicity data for structurally similar compounds (e.g., 1,3,5-Trichlorobenzene) indicate risks of respiratory irritation and organ toxicity . Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory reactivity data in electrophilic substitution reactions be resolved?

- Answer : Contradictions often arise from competing electronic effects. The electron-withdrawing trifluoromethoxy group (-OCF3) deactivates the ring, but meta-fluorine and para-chlorine substituents may direct electrophiles to specific positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing partial charge distribution and frontier molecular orbitals . Validate predictions experimentally via competitive reactions monitored by GC-MS .

Q. What strategies optimize yield in multi-step syntheses involving nitro-group reductions?

- Answer : Use SnCl2·2H2O in ethanol under reflux (75°C, 5–7 hours) for nitro-to-amine conversions, ensuring strict pH control (alkaline conditions post-reaction) to prevent diazotization . For sensitive intermediates like 4-substituted-5-fluorobenzene-1,2-diamines, minimize air exposure by conducting reactions under nitrogen and proceeding directly to subsequent steps (e.g., condensation with aldehydes) .

Q. How do steric and electronic factors influence the compound’s applications in medicinal chemistry?

- Answer : The trifluoromethoxy group enhances lipid solubility and metabolic stability, while chlorine/fluorine substituents modulate binding affinity. For example, in benzimidazole analogs (e.g., 5-fluorobenzene-1,2-diamine derivatives), halogen positioning affects interactions with hydrophobic enzyme pockets . SAR studies should compare bioactivity of isomers (e.g., 1,3- vs. 1,5-dichloro derivatives) synthesized via methods in .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Answer : HPLC-MS with a C18 column and acetonitrile/water gradient identifies halogenated byproducts (e.g., di- or tri-substituted isomers). GC-ECD (electron capture detection) is sensitive to halogenated contaminants at ppm levels . For quantification, use certified reference materials (e.g., LGC Limited’s trichlorobenzene standards) to calibrate instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.